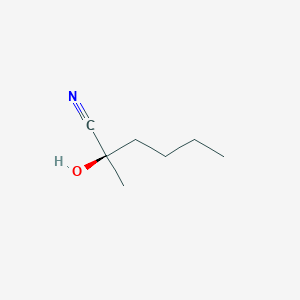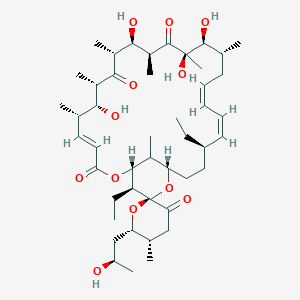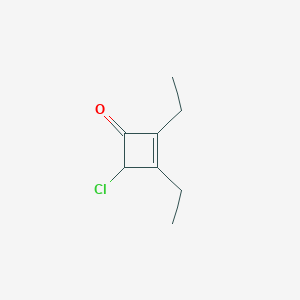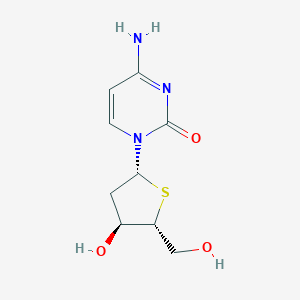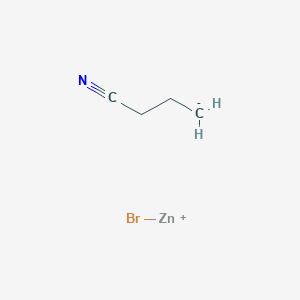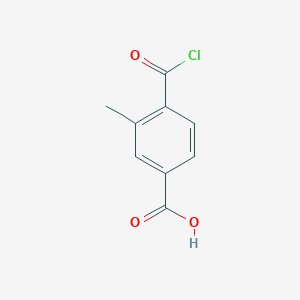
4-(Chlorocarbonyl)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)-3-methylbenzoic acid, also known as 4-chloro-3-methylbenzoyl chloride, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)-3-methylbenzoic acid is not well understood. However, it has been reported to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Chlorocarbonyl)-3-methylbenzoic acid are not well studied. However, it has been reported to exhibit moderate toxicity, which may be attributed to its ability to acylate various nucleophiles in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Chlorocarbonyl)-3-methylbenzoic acid in lab experiments is its high purity and high yield. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using this compound is its moderate toxicity, which may pose a risk to researchers handling the compound.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Chlorocarbonyl)-3-methylbenzoic acid. One potential direction is to investigate the mechanism of action of this compound in more detail, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in other fields, such as medicine and agriculture. Finally, research could be conducted to develop safer and more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 4-(Chlorocarbonyl)-3-methylbenzoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. Further research is needed to explore the potential applications of this compound in other fields and to develop safer and more efficient synthesis methods.
Synthesemethoden
The synthesis of 4-(Chlorocarbonyl)-3-methylbenzoic acid can be achieved through different methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction between 4-(Chlorocarbonyl)-3-methylbenzoic acidethylbenzoic acid and thionyl chloride in the presence of aluminum chloride. This method has been reported to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)-3-methylbenzoic acid has been widely used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis, where it is used as a key intermediate in the synthesis of various organic compounds. Additionally, this compound has been used as a reagent in the synthesis of peptides and proteins, as well as in the preparation of esters and amides.
Eigenschaften
CAS-Nummer |
126736-28-5 |
|---|---|
Produktname |
4-(Chlorocarbonyl)-3-methylbenzoic acid |
Molekularformel |
C9H7ClO3 |
Molekulargewicht |
198.6 g/mol |
IUPAC-Name |
4-carbonochloridoyl-3-methylbenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
WXTNFBRXECMYPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |
Synonyme |
Benzoic acid, 4-(chlorocarbonyl)-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





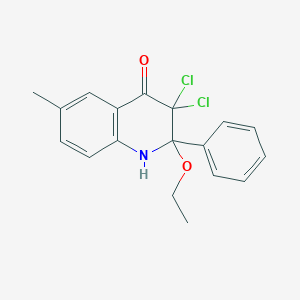
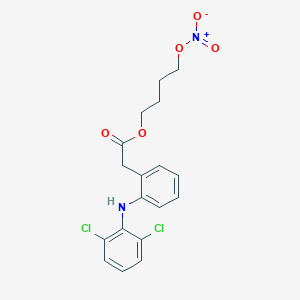
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

